molecular formula C16H14N2S2 B5595779 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole

2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole

Cat. No.: B5595779
M. Wt: 298.4 g/mol
InChI Key: QEGYBIWMEKCIGM-UHFFFAOYSA-N
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Description

2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C16H14N2S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.05984080 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

Research has identified derivatives of 1,3,4-thiadiazole, including structures similar to 2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole, as potential antimicrobial agents. For instance, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Anticancer Evaluation

Another study explored the anticancer potential of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, demonstrating promising activity against a panel of human cancer cell lines. These derivatives, containing the thiadiazole scaffold, showed significant in vitro anticancer activity, with some compounds presenting GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017).

Corrosion Inhibition

Thiadiazoles, including derivatives of this compound, have been investigated for their potential as corrosion inhibitors. A study on the corrosion behavior of mild steel in 1 M HCl solution found that new 2,5-disubstituted 1,3,4-thiadiazoles exhibited good inhibition properties, with quantum chemical parameters suggesting a correlation between experimental inhibition efficiencies and theoretical predictions (Bentiss et al., 2007).

Synthesis and Pharmacological Evaluation

Further research into 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives highlighted their potential pharmacological applications. These compounds were synthesized and characterized, with in vivo testing revealing anti-inflammatory activity. Some derivatives exhibited activity comparable to ibuprofen, with additional evaluation of analgesic, ulcerogenic, lipid peroxidation, and hepatotoxic effects (Akhter et al., 2014).

Mechanism of Action

While the mechanism of action of “2-[(diphenylmethyl)thio]acetamide” is not explicitly stated, Modafinil, for which it is an intermediate, is a CNS stimulant .

Safety and Hazards

While specific safety and hazard information for “2-[(diphenylmethyl)thio]-5-methyl-1,3,4-thiadiazole” is not available, the safety data sheet for “2-[(diphenylmethyl)thio]acetamide” indicates that it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Future Directions

The patent for the process of preparing “2-[(diphenylmethyl)thio]acetamide” expired in 2024 . This could potentially open up opportunities for other manufacturers to use this process.

Properties

IUPAC Name

2-benzhydrylsulfanyl-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S2/c1-12-17-18-16(19-12)20-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGYBIWMEKCIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.